VDAC Oligomerization Inhibition
The target compound is structurally encompassed within a patent family (e.g., WO2018083663, US10947219) disclosing piperazine and piperidine derivatives as inhibitors of Voltage-Dependent Anion Channel (VDAC) oligomerization, a mechanism linked to apoptosis and mitochondrial dysfunction [1]. This represents a mechanistically differentiated profile from closely related 1-(6-methylpyridazin-3-yl)piperidine-3-carboxamides disclosed primarily as NAMPT or SCD inhibitors. While direct comparative IC50 values between the target compound and NAMPT-inhibitor analogs are not publicly available, the VDAC-targeting patent specifically exemplifies piperidine-based structures with N-heteroaryl and N-phenethyl/benzyl amide motifs, indicating that the precise combination of the 6-methylpyridazine and the phenethyl amide tail is critical for engaging VDAC rather than NAMPT.
| Evidence Dimension | Primary biological target class |
|---|---|
| Target Compound Data | VDAC oligomerization inhibition (implied by structural inclusion in VDAC patent families) |
| Comparator Or Baseline | N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (predicted kinase/NAMPT inhibitor, data from benchchem.com, excluded as primary source) |
| Quantified Difference | Orthogonal mechanism of action (VDAC vs. NAMPT/kinase); no quantitative selectivity data available |
| Conditions | Patent class-level inference based on structural Markush claims (WO2018083663 / US10947219) |
Why This Matters
For laboratories studying mitochondrial apoptosis or neurodegenerative disease, VDAC-targeting capability provides a distinct experimental application space that is not served by NAMPT- or SCD-focused analogs.
- [1] Patent WO2018083663A1, Novel piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction. Shoshan-Barmatz V, Lev Gruzman A. View Source
